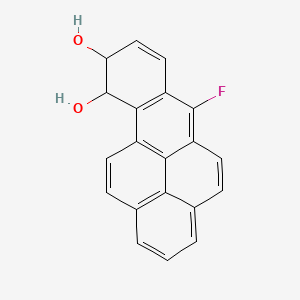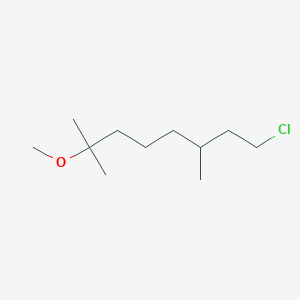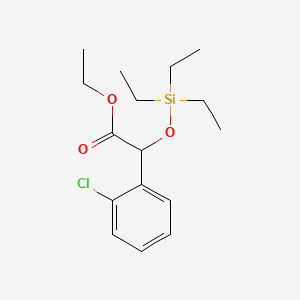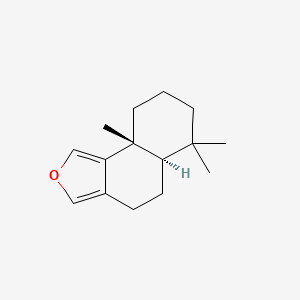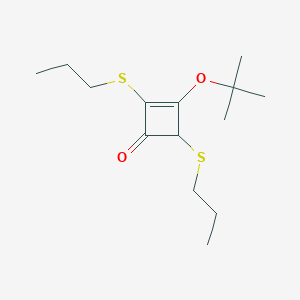
3-tert-Butoxy-2,4-bis(propylsulfanyl)cyclobut-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-tert-Butoxy-2,4-bis(propylsulfanyl)cyclobut-2-en-1-one is a chemical compound with a unique structure that includes a cyclobutene ring substituted with tert-butoxy and propylsulfanyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butoxy-2,4-bis(propylsulfanyl)cyclobut-2-en-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclobutene Ring: The cyclobutene ring can be formed through a involving suitable dienes and dienophiles under controlled conditions.
Introduction of Propylsulfanyl Groups: The propylsulfanyl groups can be introduced through nucleophilic substitution reactions using propylthiol and appropriate leaving groups.
Addition of the tert-Butoxy Group: The tert-butoxy group can be added via an etherification reaction using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
3-tert-Butoxy-2,4-bis(propylsulfanyl)cyclobut-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The propylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield corresponding alcohols.
Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-tert-Butoxy-2,4-bis(methylsulfanyl)cyclobut-2-en-1-one: Similar structure but with methylsulfanyl groups instead of propylsulfanyl.
3-tert-Butoxy-2,4-bis(ethylsulfanyl)cyclobut-2-en-1-one: Similar structure but with ethylsulfanyl groups instead of propylsulfanyl.
Uniqueness
3-tert-Butoxy-2,4-bis(propylsulfanyl)cyclobut-2-en-1-one is unique due to the presence of propylsulfanyl groups, which may impart different chemical and biological properties compared to its methyl and ethyl analogs. The larger propyl groups can affect the compound’s solubility, reactivity, and interaction with biological targets.
Propriétés
| 79894-57-8 | |
Formule moléculaire |
C14H24O2S2 |
Poids moléculaire |
288.5 g/mol |
Nom IUPAC |
3-[(2-methylpropan-2-yl)oxy]-2,4-bis(propylsulfanyl)cyclobut-2-en-1-one |
InChI |
InChI=1S/C14H24O2S2/c1-6-8-17-12-10(15)13(18-9-7-2)11(12)16-14(3,4)5/h12H,6-9H2,1-5H3 |
Clé InChI |
QADBSILEXOPZJY-UHFFFAOYSA-N |
SMILES canonique |
CCCSC1C(=C(C1=O)SCCC)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


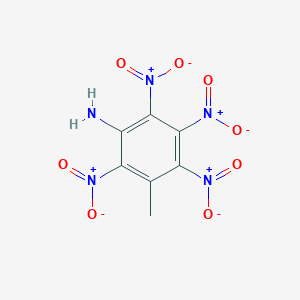
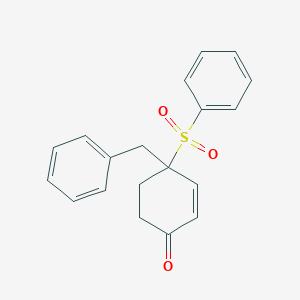
![6-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]hexan-1-ol](/img/structure/B14420316.png)

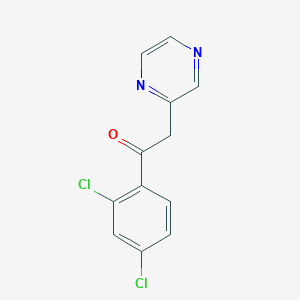
![1,4-Bis[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-1,4-dioxobutane-2-sulfonic acid](/img/structure/B14420348.png)
